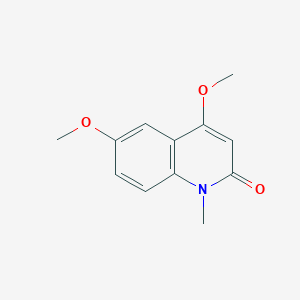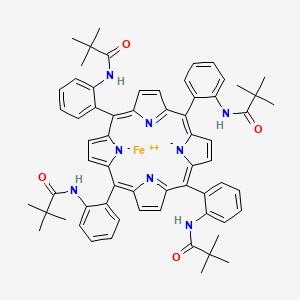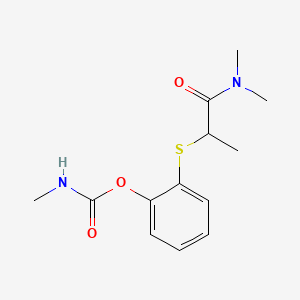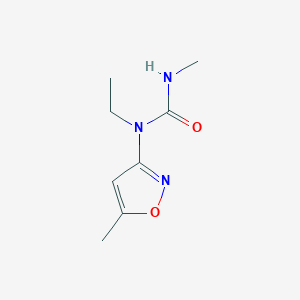![molecular formula C10H8Cl2 B14637439 1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene CAS No. 56485-66-6](/img/structure/B14637439.png)
1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene is a chemical compound with the molecular formula C10H8Cl2. It is a derivative of cycloprop[a]indene and is characterized by the presence of two chlorine atoms attached to the cyclopropane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene can be synthesized through a modified literature procedure. The synthesis involves the reaction of indene with a suitable chlorinating agent under controlled conditions. For example, indene can be reacted with benzyl chloride in the presence of a catalyst to yield the desired compound .
Industrial Production Methods
The industrial production of this compound typically involves large-scale chlorination processes. These processes are carried out in specialized reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of cycloprop[a]indene derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted cycloprop[a]indene derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various cycloprop[a]indene derivatives, which are of interest in organic synthesis and material science.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-1a-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene: This compound has a similar cyclopropane ring structure but with different substituents.
Spiro 1,1a,6,6a-tetrahydrocyclopropa[a]indene-1,1’-2’,3’-dihydro-1’H-indene: Another derivative of cycloprop[a]indene with a spiro structure.
Uniqueness
1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene is unique due to its specific substitution pattern and reactivity.
Properties
CAS No. |
56485-66-6 |
|---|---|
Molecular Formula |
C10H8Cl2 |
Molecular Weight |
199.07 g/mol |
IUPAC Name |
1,1-dichloro-6,6a-dihydro-1aH-cyclopropa[a]indene |
InChI |
InChI=1S/C10H8Cl2/c11-10(12)8-5-6-3-1-2-4-7(6)9(8)10/h1-4,8-9H,5H2 |
InChI Key |
AHKMTYYNJSRCQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2(Cl)Cl)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


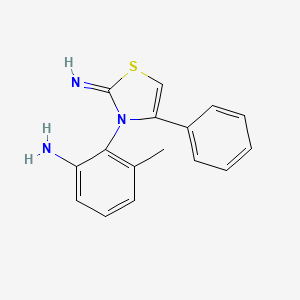
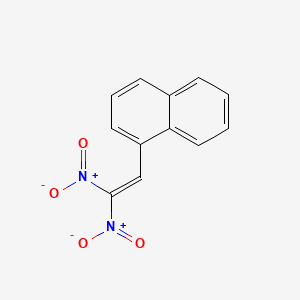
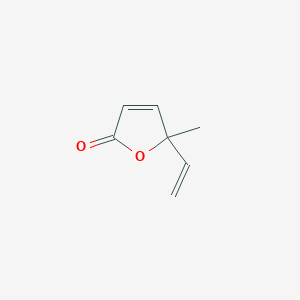
![1-amino-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14637381.png)
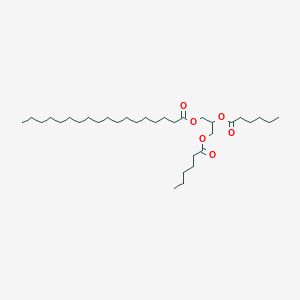
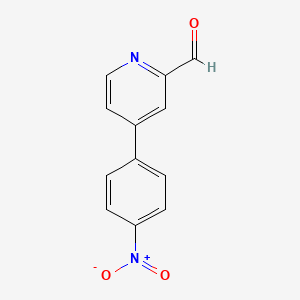
![2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14637403.png)
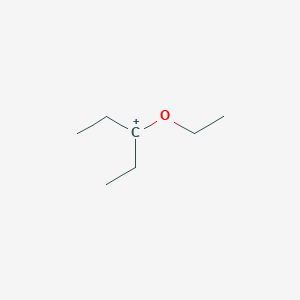
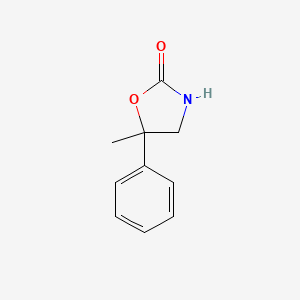
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)
